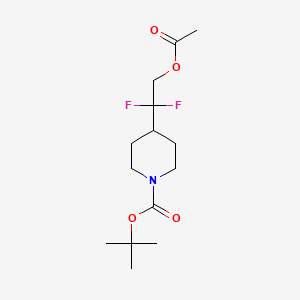

tert-butyl 4-(2-Acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-butyl 4-(2-Acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate” is a chemical compound. Based on its name, it contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The “tert-butyl” and “carboxylate” groups are common in organic chemistry and often used in drug design for their properties .

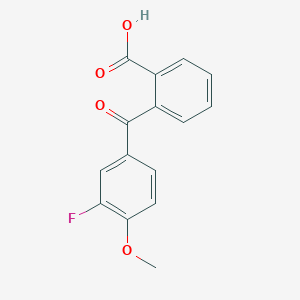

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperidine ring, a tert-butyl group, and a 2-acetoxy-1,1-difluoroethyl group attached to the piperidine ring via a carboxylate group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the polar acetoxy and carboxylate groups would likely make this compound somewhat soluble in polar solvents . The difluoroethyl group could potentially increase the compound’s stability .Scientific Research Applications

Synthesis and Industrial Applications

The chemical compound tert-butyl 4-(2-Acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate is utilized in the synthesis of various pharmaceuticals and industrial chemicals. A notable application is its use in the synthesis of vandetanib, a therapeutic agent, where it serves as a precursor in complex synthetic routes. These routes involve several steps, including substitution, deprotection, and methylation, demonstrating the compound's versatility and commercial value in industrial production scales (Mi, 2015).

Environmental Biodegradation and Toxicity Studies

Research has also explored the environmental impact of related tert-butyl compounds, such as ethyl tert-butyl ether (ETBE), focusing on their biodegradation and fate in soil and groundwater. Studies reveal that microorganisms can degrade ETBE, highlighting the biological pathways involved and the potential for bioremediation of contaminated sites (Thornton et al., 2020).

Catalysis and Chemical Reactions

In catalysis, tert-butyl compounds are investigated for their roles in various reactions. For instance, the decomposition of methyl tert-butyl ether (MTBE) in cold plasma reactors presents an innovative approach to addressing environmental concerns associated with MTBE pollution. This method demonstrates the potential for converting MTBE into less harmful substances through catalytic processes (Hsieh et al., 2011).

Etherification Processes

The etherification of glycerol with tert-butyl alcohol (TBA) to produce mono-, di-, and tri-tert-butyl glycerol ethers exemplifies the practical applications of tert-butyl compounds in producing industrially significant ethers. This process, important in biofuel and chemical industries, showcases the versatility of tert-butyl compounds in synthesizing a wide range of ether derivatives (Palanychamy et al., 2022).

Food Industry and Antioxidant Use

In the food industry, the related compound butylated hydroxytoluene (BHT) is widely used as an antioxidant to extend the shelf life of foods. Despite concerns about potential health risks, research supports its safety and effectiveness as a food additive. This highlights the broader category of tert-butyl compounds' significance in food preservation and safety (Williams et al., 1999).

Mechanism of Action

Future Directions

properties

IUPAC Name |

tert-butyl 4-(2-acetyloxy-1,1-difluoroethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23F2NO4/c1-10(18)20-9-14(15,16)11-5-7-17(8-6-11)12(19)21-13(2,3)4/h11H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEJCXYZHVBZTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1CCN(CC1)C(=O)OC(C)(C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2588169.png)

![3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride](/img/structure/B2588173.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588178.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2588180.png)

![methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate](/img/structure/B2588186.png)

![4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one](/img/structure/B2588188.png)